ethyl 1-(2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetyl)piperidine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 1-(2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetyl)piperidine-3-carboxylate is a complex organic compound featuring a thiazolopyrimidine core, which is known for its diverse biological activities. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-(2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetyl)piperidine-3-carboxylate typically involves multi-step organic reactions:
-
Formation of Thiazolopyrimidine Core
Starting Materials: 2-aminothiazole and ethyl acetoacetate.
Reaction Conditions: The reaction is carried out under reflux in ethanol with a catalytic amount of acetic acid to form the thiazolopyrimidine intermediate.
-
Acylation
Intermediate: The thiazolopyrimidine intermediate is then acylated using acetyl chloride in the presence of a base such as pyridine to introduce the acetyl group.
-
Piperidine Carboxylation
Final Step: The acylated intermediate is reacted with ethyl 3-piperidinecarboxylate under basic conditions (e.g., sodium hydride in DMF) to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include:
Continuous Flow Chemistry: To enhance reaction efficiency and scalability.
Catalyst Optimization: Using more efficient catalysts to reduce reaction times and improve yields.
Purification Techniques: Employing advanced chromatographic methods to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation
Reagents: Common oxidizing agents like potassium permanganate or hydrogen peroxide.
Products: Oxidation can lead to the formation of carboxylic acids or ketones depending on the site of oxidation.
-
Reduction
Reagents: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Products: Reduction typically results in the formation of alcohols or amines.
-
Substitution
Reagents: Nucleophiles like amines or thiols.
Products: Substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles in polar aprotic solvents like DMF or DMSO.
Scientific Research Applications
Chemistry
Synthetic Intermediates: Used as a building block for synthesizing more complex molecules.
Biology
Enzyme Inhibition: Investigated for its ability to inhibit specific enzymes, which could be useful in drug development.
Antimicrobial Activity: Shows potential as an antimicrobial agent against various pathogens.
Medicine
Therapeutic Agents: Explored for its potential in treating diseases such as cancer, due to its ability to interfere with cellular processes.
Drug Development: Used as a lead compound in the development of new pharmaceuticals.
Industry
Material Science:
Agriculture: Investigated for use in agrochemicals to protect crops from pests and diseases.
Mechanism of Action
The mechanism by which ethyl 1-(2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetyl)piperidine-3-carboxylate exerts its effects involves:
Molecular Targets: Binding to specific enzymes or receptors, altering their activity.
Pathways: Interfering with metabolic pathways, leading to the inhibition of cell growth or induction of cell death in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Thiazolopyrimidines: Compounds with similar core structures but different substituents.
Piperidine Derivatives: Compounds with piperidine rings that exhibit similar biological activities.
Uniqueness
Structural Complexity: The combination of thiazolopyrimidine and piperidine moieties makes it unique.
Biological Activity: Exhibits a broader range of biological activities compared to simpler analogs.
Conclusion
Ethyl 1-(2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetyl)piperidine-3-carboxylate is a compound of significant interest due to its complex structure and diverse applications in various fields
Biological Activity
Ethyl 1-(2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetyl)piperidine-3-carboxylate, with CAS number 946345-50-2, is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Overview of the Compound
Chemical Structure:
The compound features a complex structure with a thiazolopyrimidine core and a piperidine ring. The presence of these moieties contributes to its diverse biological activities.
IUPAC Name:
this compound
Molecular Formula:
C16H20N4O4S
The biological activity of this compound can be attributed to several mechanisms:
-
Enzyme Inhibition:
- The compound binds to specific enzymes or receptors, altering their activity and interfering with metabolic pathways.
- This action can lead to the inhibition of cell growth or induction of apoptosis in cancer cells.
-
Antimicrobial Activity:
- Research indicates that derivatives of thiazolopyrimidine exhibit antibacterial and antifungal properties. Ethyl derivatives have shown efficacy against various pathogens.
Anticancer Properties
Studies have demonstrated that the compound exhibits significant anticancer activity. For instance:
- Cell Lines Tested: The compound was evaluated against several cancer cell lines including MDA-MB-231 (breast cancer) and HEPG-2 (liver cancer).
- Mechanism: It induces apoptosis through pathways involving caspase activation and PARP cleavage, demonstrating its potential as an anticancer agent .
Antimicrobial Effects
This compound has shown:
- Broad-Spectrum Activity: Effective against Gram-positive and Gram-negative bacteria.
- Comparison with Standards: Its antimicrobial efficacy was comparable to established antibiotics .
Research Findings
A summary of key research findings related to the biological activity of this compound is presented in the following table:
Case Studies
-
Case Study on Anticancer Activity:
- In a study involving xenograft models, treatment with the compound resulted in reduced tumor size and prolonged survival rates in mice without significant side effects .
- Case Study on Antimicrobial Efficacy:
Properties
IUPAC Name |
ethyl 1-[2-(5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)acetyl]piperidine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O4S/c1-2-23-15(22)11-4-3-7-18(9-11)14(21)8-12-10-24-16-17-6-5-13(20)19(12)16/h5-6,11-12H,2-4,7-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAGSSCFTJVEGKU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCN(C1)C(=O)CC2CSC3=NC=CC(=O)N23 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.